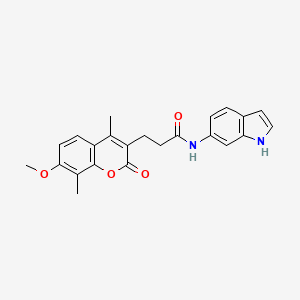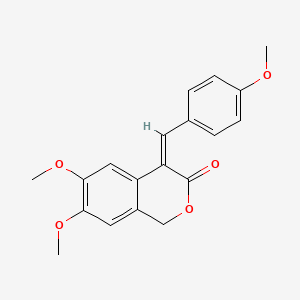![molecular formula C17H19ClO5 B11150736 tert-butyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11150736.png)
tert-butyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate: is a chemical compound with the following properties:
Linear Formula: C₁₆H₁₇ClO₅
CAS Number: 314743-17-4
Molecular Weight: 324.764 g/mol
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One possible route starts with commercially available 4-bromo-1H-indole. Here are the key steps:
Bromination: 4-bromo-1H-indole reacts with a suitable brominating agent to introduce the bromine atom.
Silylation: The brominated intermediate undergoes silylation using tert-butyl(dimethyl)silyl chloride to protect the hydroxyl group.
Esterification: The silylated intermediate reacts with tert-butyl 2-hydroxyacetate to form tert-butyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate .
Industrial Production:: Unfortunately, detailed industrial production methods for this compound are not widely available due to its rarity and uniqueness.
Chemical Reactions Analysis
Reactions::
Ester Hydrolysis: tert-butyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can undergo hydrolysis to yield the corresponding carboxylic acid.
Substitution Reactions: The chloro substituent can participate in substitution reactions.
Reduction/Oxidation: Depending on reaction conditions, reduction or oxidation of the carbonyl group is possible.
Hydrochloric Acid (HCl): Used for hydrolysis.
Sodium Hydroxide (NaOH): Also used for hydrolysis.
Various Reducing Agents: For carbonyl reduction.
- Hydrolysis yields the carboxylic acid form of the compound.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a synthetic intermediate for more complex molecules.
Biology: Potential bioactivity or as a probe in biological studies.
Medicine: Investigated for pharmacological effects.
Industry: Rare and unique compounds often inspire new materials or processes.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed.
Comparison with Similar Compounds
While detailed comparisons are scarce, researchers may explore related compounds such as tert-butyl carbamate (CAS Number: 4248-19-5) . the uniqueness of tert-butyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate sets it apart.
Properties
Molecular Formula |
C17H19ClO5 |
|---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
tert-butyl 2-(6-chloro-4-ethyl-2-oxochromen-7-yl)oxyacetate |
InChI |
InChI=1S/C17H19ClO5/c1-5-10-6-15(19)22-13-8-14(12(18)7-11(10)13)21-9-16(20)23-17(2,3)4/h6-8H,5,9H2,1-4H3 |
InChI Key |
FMTZCYKJZAIYKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-[(4-methylphenyl)sulfonyl]-L-tryptophanate](/img/structure/B11150682.png)
![5-chloro-1-(2-methoxyethyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide](/img/structure/B11150688.png)
![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-L-valinate](/img/structure/B11150695.png)
![N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide](/img/structure/B11150696.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B11150697.png)
![5-chloro-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide](/img/structure/B11150702.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B11150706.png)


![9-hydroxy-7-methyl-8-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11150718.png)
![6-{[benzyl(methyl)amino]methyl}-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B11150721.png)
![2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B11150722.png)
![3,3'-[benzene-1,4-diylbis(methanediyloxy)]bis(6H-benzo[c]chromen-6-one)](/img/structure/B11150727.png)
